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Compound of Interest

Compound Name: Ntfapi

CAS No.: 2374782-03-1

Cat. No.: B12396550

Get Quote

Executive Summary
NTFAPI (also known as NOTA-FAPI-04) represents a critical evolution in the

radiopharmaceutical targeting of the tumor microenvironment (TME).[1] Unlike first-generation

FAP inhibitors designed solely for therapeutic inhibition, NTFAPI is a bioconjugate engineered

specifically for Positron Emission Tomography (PET) using the Aluminum-[18F]Fluoride (Al¹⁸F)

method.[1]

This guide deconstructs the molecular mechanism, chemical architecture, and experimental

validation of NTFAPI. It provides actionable protocols for researchers investigating Cancer-

Associated Fibroblasts (CAFs) and establishes the causal link between the quinoline-based

pharmacophore and high-contrast stromal imaging.[1]

Molecular Architecture & Design Logic
The efficacy of NTFAPI relies on a tripartite structure designed to balance binding affinity,

metabolic stability, and radiolabeling efficiency.
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Structural Components[1][2]
The Pharmacophore (Targeting Moiety):

Derived from UAMC-1110, a potent FAP inhibitor.[1][2]

Core: A quinoline ring connected to a glycine-proline motif.[1][2]

Warhead: A 2-cyanopyrrolidine group.[1][2][3] This is the critical functional unit that forms a

covalent-like, reversible bond with the active site of FAP.

The Linker:

A piperazine-based linker ensures the bulky chelator does not sterically hinder the

pharmacophore's entry into the FAP enzymatic pocket.[1]

The Chelator (NOTA):

1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).[1][3]

Why NOTA? Unlike DOTA, the NOTA cage is geometrically optimized for smaller metal

ions. It allows for the stable complexation of Al¹⁸F (aluminum fluoride) at moderate

temperatures (100°C), enabling ¹⁸F-labeling without the need for complex carbon-fluorine

bond formation steps required by traditional ¹⁸F chemistry.[1]

Visualization of the Pharmacophore
The following diagram illustrates the functional segmentation of the NTFAPI molecule.
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Figure 1: Structural deconstruction of NTFAPI showing the flow from the radiometal binding site

to the catalytic warhead.

Mechanism of Action (MoA)
Target Specificity: The FAP Enzyme
Fibroblast Activation Protein (FAP/FAPα) is a type II transmembrane serine protease (dipeptidyl

peptidase).[1][2][4][5] It is highly expressed in Cancer-Associated Fibroblasts (CAFs) (>90% of

epithelial carcinomas) but virtually absent in healthy adult tissues, making it an ideal "pan-

tumor" target.[1]

Binding Kinetics
Recognition: The quinoline moiety of NTFAPI docks into the hydrophobic S1 pocket of the

FAP enzyme.
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Inhibition: The cyano group on the pyrrolidine ring acts as an electrophile. It undergoes a

nucleophilic attack by the catalytic Serine-624 residue within the FAP active site.[1]

Reversibility: Unlike irreversible inhibitors, the imidate adduct formed is reversible, but the

residence time is sufficient for high-contrast imaging.

Selectivity: The specific substitution pattern (difluorination on the pyrrolidine ring) enhances

selectivity for FAP over homologous enzymes like DPP4 (CD26) and PREP, reducing off-

target background in the liver and kidneys.

Internalization vs. Retention
While FAP is a membrane-bound protein, FAPIs like NTFAPI are primarily retained via affinity-

driven trapping.[1] Rapid internalization is less critical than high affinity (low

) and slow off-rates (

), which ensure the tracer remains bound during the imaging window (60–120 minutes post-
injection).[1]
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Figure 2: Biological fate of NTFAPI from injection to signal generation.[1]

Experimental Protocols
Radiosynthesis: [¹⁸F]AlF-NOTA-FAPI
This protocol utilizes the aluminum-fluoride chelation method, allowing ¹⁸F labeling in a single

aqueous step without azeotropic drying.[1]
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Reagents Required:

NTFAPI precursor (lyophilized).[1]

[¹⁸F]Fluoride in saline/water.[1]

AlCl₃ solution (2 mM in sodium acetate buffer, pH 4.1).[1]

Ethanol/Water (1:1).[1]

Step-by-Step Workflow:

Elution: Elute ¹⁸F⁻ from the QMA cartridge using 0.4 mL of saline.

Complexation: Add 6 µL of AlCl₃ solution (2 mM) to the ¹⁸F⁻ eluate. Incubate for 2–3 minutes

to form [Al¹⁸F]²⁺.

Conjugation: Add 50 µg of NTFAPI precursor (dissolved in 0.4 mL sodium acetate buffer, pH

4.0) to the [Al¹⁸F]²⁺ mixture.[1]

Reaction: Heat at 100°C for 15 minutes.

Purification: Pass the mixture through a C18 Sep-Pak cartridge (pre-conditioned with ethanol

and water). Wash with 10 mL water to remove free ¹⁸F and Al³⁺.

Elution: Elute the purified product with 0.5 mL ethanol, followed by saline formulation.

QC Criteria:

Radiochemical Purity (RCP): >95% (determined by radio-HPLC or radio-TLC).

pH: 6.5 – 7.5.[1]

In Vitro Binding Assay (IC₅₀ Determination)
To validate the affinity of NTFAPI (or a new batch), a competitive binding assay against a

standard substrate is required.[1]

Cell Line: FAP-overexpressing cells (e.g., HEK293-FAP) or CAF-rich tumor homogenates.[1]
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Substrate: Fluorogenic substrate (e.g., Ala-Pro-AMC).[1]

Method:

Incubate recombinant human FAP (rhFAP) with varying concentrations of NTFAPI (0.01

nM to 1000 nM) for 15 min at 37°C.[1]

Add Ala-Pro-AMC substrate.[1]

Measure fluorescence intensity (Ex: 380 nm, Em: 460 nm) over 30 mins.

Plot inhibition curves to calculate IC₅₀.[1]

Reference Data (Typical Values):

Compound Target IC₅₀ (nM)
Selectivity (vs
DPP4)

NTFAPI (NOTA-FAPI-

04)
FAP 1.2 – 6.5 > 1000-fold

FAPI-04 (Standard) FAP 6.5 > 1000-fold

FAPI-46 FAP 2.1 > 1000-fold

Clinical Translation & Advantages[1][2]
NTFAPI addresses specific logistical bottlenecks in clinical nuclear medicine.

The ¹⁸F vs. ⁶⁸Ga Advantage
While ⁶⁸Ga-FAPI-04 is the gold standard, NTFAPI labeled with ¹⁸F offers distinct advantages:

Batch Size: ¹⁸F (produced by cyclotron) allows for multi-patient doses (10–15 patients) per

batch, whereas ⁶⁸Ga (generator-based) is limited to 2–3 patients per elution.[1]

Image Quality: ¹⁸F has a lower positron energy (0.64 MeV) compared to ⁶⁸Ga (1.90 MeV),

resulting in a shorter positron range and higher spatial resolution.[1]
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Half-life: ¹⁸F (110 min) allows for delayed imaging and transport to satellite clinics, unlike

⁶⁸Ga (68 min).[1]

Diagnostic Utility
NTFAPI PET/CT is superior to [¹⁸F]FDG in cancers with:

Strong Desmoplastic Reaction: Pancreatic Ductal Adenocarcinoma (PDAC),

Cholangiocarcinoma.[1]

Low Glycolytic Activity: Signet-ring cell gastric carcinoma, well-differentiated hepatocellular

carcinoma.[1]

High Background in FDG: Brain tumors (glioblastoma), liver metastases.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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